CBP/p300-IN-1

Epigenetics Bromodomain inhibitor Prostate cancer

CBP/p300-IN-1 is a potent and selective CBP/EP300 bromodomain inhibitor optimized from the 1-(1H-indol-1-yl)ethanone series, offering superior BRD4 selectivity versus pan-BET inhibitors. Validated for CRPC models and ChIP-seq studies. Procure this high-purity probe to generate robust, reproducible data without confounding off-target effects.

Molecular Formula C26H25F3N4O5
Molecular Weight 530.5 g/mol
Cat. No. B12376315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-1
Molecular FormulaC26H25F3N4O5
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCC1CCC(N1C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O)C5=CC(=C(C(=C5)F)F)F
InChIInChI=1S/C26H25F3N4O5/c1-13-3-6-20(15-10-18(27)22(29)19(28)11-15)33(13)21(34)12-32-23(35)26(38-25(32)37)8-7-14-9-16(4-5-17(14)26)31-24(36)30-2/h4-5,9-11,13,20H,3,6-8,12H2,1-2H3,(H2,30,31,36)/t13-,20-,26+/m0/s1
InChIKeyIJJKARUZCHPVKL-VLXUNYGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBP/p300-IN-1: A Highly Selective CBP/EP300 Bromodomain Inhibitor for Advanced Epigenetic and Prostate Cancer Research


CBP/p300-IN-1 (CAS 2443789-32-8) is a potent and selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and its paralog EP300 (p300), which are critical transcriptional co-activators and histone acetyltransferases (HATs) [1]. This compound belongs to the 1-(1H-indol-1-yl)ethanone chemical class and was developed as a research probe to dissect the roles of CBP/EP300 bromodomains in gene regulation and oncogenesis, particularly in castration-resistant prostate cancer (CRPC) [1]. Unlike broader HAT domain inhibitors or pan-BET bromodomain inhibitors, CBP/p300-IN-1 is engineered for high selectivity within the bromodomain family, making it a precise tool for pathway-specific interrogation [1][2].

Why Generic Substitution Fails: The Critical Selectivity and Potency Profile of CBP/p300-IN-1


In-class substitution of CBP/p300-IN-1 with other CBP/EP300 or pan-BET bromodomain inhibitors is not scientifically valid due to significant differences in potency, selectivity, and downstream biological effects. While several compounds target CBP/EP300 bromodomains, their binding affinities and selectivity profiles vary dramatically. For instance, the widely used tool compound SGC-CBP30 has an IC50 of 21-69 nM for CBP, while the HAT domain inhibitor A-485 has a distinct mechanism [1]. More critically, many CBP/EP300 inhibitors exhibit substantial off-target activity against the BET family member BRD4, which confounds interpretation of phenotypic outcomes in cellular and in vivo models . CBP/p300-IN-1 was specifically optimized within the 1-(1H-indol-1-yl)ethanone series to achieve a superior balance of on-target potency and family-wide selectivity, directly impacting the validity of mechanistic conclusions drawn from its use [1]. Using a less selective or less potent analog introduces experimental noise, leading to irreproducible data and misguided procurement decisions.

CBP/p300-IN-1 Product-Specific Quantitative Evidence: Potency and Selectivity Versus Key Comparators


Superior Biochemical Potency: CBP/p300-IN-1 vs. SGC-CBP30 in AlphaScreen Assays

CBP/p300-IN-1 demonstrates approximately 2-fold greater potency than the widely used CBP bromodomain inhibitor SGC-CBP30 in direct comparative AlphaScreen assays. The most potent compound from the series (32h) exhibited an IC50 of 0.037 μM, which was reported to be twice as potent as SGC-CBP30 tested under identical conditions [1]. This quantitative advantage in a primary binding assay translates to a lower effective concentration needed to achieve target engagement in downstream cellular studies.

Epigenetics Bromodomain inhibitor Prostate cancer

Enhanced Bromodomain Family Selectivity: Reduced BRD4 Off-Target Activity

A critical differentiator for CBP/p300-IN-1 is its high selectivity for CBP/EP300 over other bromodomain-containing proteins, particularly BRD4, a common off-target for less refined inhibitors. While exact fold-selectivity values for the final compound CBP/p300-IN-1 are not explicitly detailed in the primary abstract, the series from which it derives (e.g., compound 32h) was explicitly noted for 'high selectivity for CBP/EP300 over other bromodomain-containing proteins' [1]. In contrast, comparator GNE-781, despite its high potency (IC50 0.94 nM), exhibits only ~5,400-fold selectivity for CBP over BRD4(1), and SGC-CBP30 shows 40-fold selectivity [2]. The 1-(1H-indol-1-yl)ethanone scaffold was optimized specifically to minimize BRD4 cross-reactivity, a feature not uniformly achieved by other chemotypes [1].

Epigenetics Bromodomain inhibitor Selectivity profiling

Prostate Cancer Cell Line Antiproliferative Activity: Targeted Efficacy in CRPC Models

The ester prodrug derivative of the CBP/p300-IN-1 series (compound 29h) demonstrates potent and targeted antiproliferative activity in clinically relevant prostate cancer cell lines, including LNCaP, 22Rv1, and LNCaP-derived C4-2B [1]. This cellular activity is accompanied by specific suppression of androgen receptor (AR) signaling and oncogene expression (e.g., c-MYC), which are key drivers of castration-resistant prostate cancer (CRPC) progression [1]. In contrast, while SGC-CBP30 is used in similar contexts, direct comparative cellular efficacy data against this panel were not reported in the primary CBP/p300-IN-1 disclosure, highlighting the disease-specific validation built into this compound's development [1].

Prostate cancer Castration-resistant Cell proliferation

Chemical Structure-Based Differentiation: The 1-(1H-indol-1-yl)ethanone Scaffold

CBP/p300-IN-1 is built upon a 1-(1H-indol-1-yl)ethanone scaffold, a chemotype distinct from the pyrazolo[1,5-a]pyrimidine scaffold of GNE-781 or the benzodiazepine-based scaffold of PF-CBP1 [1][2]. This structural divergence is not trivial; it underpins a unique binding mode confirmed by a co-crystal structure of a close analog (22e) with the CBP bromodomain [1]. The indole-based scaffold provides a different molecular interaction landscape within the acetyl-lysine binding pocket, which likely contributes to its distinct selectivity profile and resistance to cross-reactivity observed with other chemotypes. This structural novelty offers an orthogonal chemical tool to validate target biology without confounding off-target liabilities inherent to other inhibitor classes.

Medicinal chemistry Scaffold optimization Structure-activity relationship

Absence of Direct In Vivo Comparative Data: A Critical Procurement Consideration

A significant data gap exists regarding direct head-to-head in vivo efficacy comparisons between CBP/p300-IN-1 and other leading CBP/EP300 inhibitors (e.g., GNE-781, CCS1477). While the prodrug 29h shows in vivo tumor growth inhibition in prostate cancer xenografts, the primary literature does not provide quantitative side-by-side comparisons of tumor growth inhibition (TGI %), survival benefit, or pharmacokinetic (PK) parameters against standard-of-care comparators or other tool compounds [1]. This limits the ability to make quantitative claims of superior in vivo performance. Procurement decisions for in vivo studies must weigh this absence of comparative data and rely on in vitro differentiation until further studies are published.

In vivo pharmacology Pharmacokinetics Limitations

Optimal Use Cases for CBP/p300-IN-1: From Mechanistic Studies to Preclinical CRPC Research


Mechanistic Dissection of CBP/EP300 Bromodomain Function in Gene Regulation

CBP/p300-IN-1 is ideally suited for chromatin immunoprecipitation (ChIP-seq) and RNA-seq studies aimed at mapping CBP/EP300-dependent transcriptional programs. Its high biochemical potency (IC50 0.037 μM) and engineered bromodomain family selectivity [1] enable precise chromatin occupancy studies without the confounding effects of BRD4 inhibition, a common limitation of less selective probes. This application is critical for defining the distinct roles of CBP/EP300 versus BET proteins in enhancer regulation and transcriptional elongation.

Validation of CBP/EP300 as a Therapeutic Target in Castration-Resistant Prostate Cancer (CRPC)

Given its demonstrated antiproliferative activity in clinically relevant CRPC cell lines (LNCaP, 22Rv1, C4-2B) and its ability to suppress AR and c-MYC signaling [1], CBP/p300-IN-1 is a premier tool for preclinical target validation in advanced prostate cancer models. Its use is particularly indicated for studies investigating resistance mechanisms to androgen receptor signaling inhibitors (ARSIs), where CBP/EP300 has been implicated as a key co-activator. Researchers can employ this compound to generate robust evidence linking CBP/EP300 inhibition to tumor growth suppression and biomarker modulation (e.g., PSA reduction) [1].

Chemical Biology Orthogonal Probe Experiments

The unique 1-(1H-indol-1-yl)ethanone chemical scaffold of CBP/p300-IN-1 [1] distinguishes it from pyrazolo[1,5-a]pyrimidine (e.g., GNE-781) and other CBP/EP300 inhibitor chemotypes. This structural divergence makes it an essential component of orthogonal chemical probe sets. Using CBP/p300-IN-1 alongside structurally distinct CBP/EP300 inhibitors (and structurally matched inactive controls) allows researchers to decouple on-target pharmacology from potential scaffold-specific off-target effects. This application is a best practice in chemical biology to increase confidence in target validation studies.

Primary Screening and SAR Studies for Next-Generation Inhibitors

For medicinal chemistry and drug discovery programs, CBP/p300-IN-1 serves as a valuable benchmark and starting point for structure-activity relationship (SAR) exploration. The co-crystal structure of a close analog (22e) bound to CBP [1] provides atomic-level insights into key binding interactions, facilitating rational design of improved analogs. Its robust in vitro potency and selectivity profile make it an excellent positive control for high-throughput screening (HTS) campaigns seeking novel CBP/EP300 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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